molecular formula C15H14N4O2S B5025336 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

Cat. No.: B5025336
M. Wt: 314.4 g/mol
InChI Key: FKYXPMDOTWVKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrimidine ring, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with pyrimidine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-20-12-5-4-10(8-13(12)21-2)11-9-22-15(18-11)19-14-16-6-3-7-17-14/h3-9H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYXPMDOTWVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.